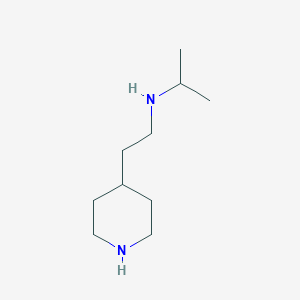

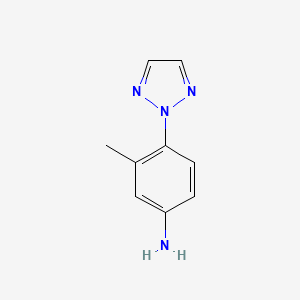

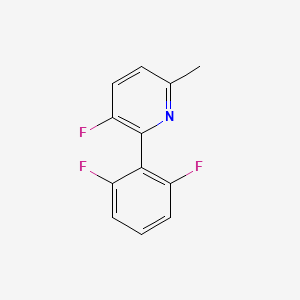

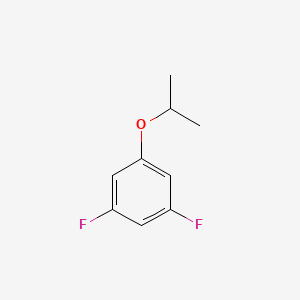

![molecular formula C10H11ClN2 B1428713 2-chloro-6-isopropyl-1H-benzo[d]imidazole CAS No. 1374771-55-7](/img/structure/B1428713.png)

2-chloro-6-isopropyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

2-chloro-6-isopropyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The synthesis of imidazole derivatives has been a topic of interest due to their wide range of applications .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

2-Chloro-6-isopropyl-1H-benzo[d]imidazole is a compound involved in various synthetic processes and chemical studies. It has been used as a precursor or a component in the synthesis of diverse chemical structures. For instance, it is involved in the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, showcasing its utility in the creation of complex molecular structures through processes such as cyclization, N-alkylation, hydrolyzation, and chlorination (Huang Jin-qing, 2009). Its derivatives have been explored for potential anti-inflammatory and antioxidant properties, indicating its relevance in medicinal chemistry (B. Shankar et al., 2017).

Biological Activity and Pharmacological Potential

Research has delved into the biological activities of benzimidazole derivatives, including anticancer properties. Some derivatives have shown promising activity against cancerous cell lines, highlighting the potential of 2-chloro-6-isopropyl-1H-benzo[d]imidazole derivatives in cancer therapy (Z. M. Nofal et al., 2014). Additionally, certain compounds synthesized from benzimidazole derivatives have exhibited antibacterial and antifungal properties, further underlining the broad spectrum of biological activities associated with these compounds (J. Bhatt et al., 2013).

Quantum Chemical Studies

Quantum chemical studies, including IR, NMR, and X-ray diffraction analyses, have been performed on benzimidazole derivatives. These studies provide insights into the molecular geometry, vibrational frequencies, and other chemical properties, contributing to a deeper understanding of the substance's behavior at the molecular level (N. Özdemir et al., 2011).

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been conducted to predict the interaction of benzimidazole derivatives with biological targets. These studies provide a framework for understanding the potential therapeutic applications of these compounds and their mechanisms of action (Łukasz Tomorowicz et al., 2020).

Safety And Hazards

Orientations Futures

The future of imidazole derivatives lies in their potential for the development of new drugs . Their broad range of chemical and biological properties makes them an important synthon in drug development . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the ongoing interest in this field .

Propriétés

IUPAC Name |

2-chloro-6-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBUQNOMHIEGSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-isopropyl-1H-benzo[d]imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

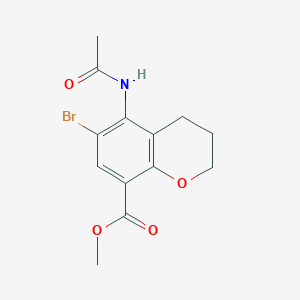

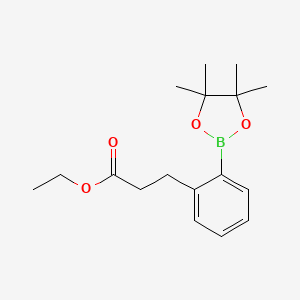

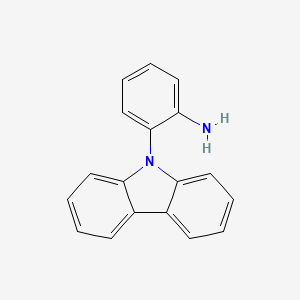

![5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428643.png)